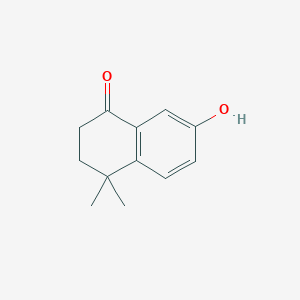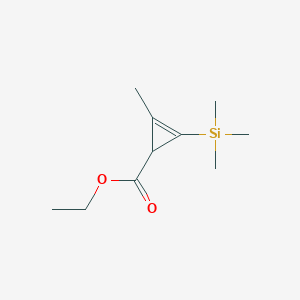
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate
Descripción general
Descripción
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate is a high-quality organic compound that is commonly used as a key intermediate in the synthesis of various pharmaceuticals . It has a CAS Number of 33002-26-5 and a molecular weight of 198.34 .
Synthesis Analysis
Cyclopropene derivatives, including this compound, have been used as extremely reactive units in organic chemistry due to their high ring-strain energy . They are synthesized from several cycloprop-2-ene-1-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of this compound is CHOSi, with an average mass of 198.334 Da and a monoisotopic mass of 198.107605 Da .Physical And Chemical Properties Analysis
This compound is a liquid at normal temperatures .Aplicaciones Científicas De Investigación
Carboxyl Protection in Synthesis
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate plays a role in protecting carboxyl groups during chemical synthesis. A study demonstrated its application in synthesizing curvularin, a mold metabolite, using a carboxyl protecting group that can be selectively removed with fluoride ions (Gerlach, 1977).
Formation of Cyclopropenyl Compounds
This compound is instrumental in forming cyclopropenyl compounds. A study showed its use in the cyclopropenation of bis(trimethylsilyl)acetylene, leading to the synthesis of various cyclopropenyl derivatives (Maier, Volz, & Neudert, 1992).
Glycoside Transformation
In carbohydrate chemistry, it's used for transforming glycosides into corresponding acyl sugars. One study transformed (trimethylsilyl)ethyl glycosides into 1-O-β-acyl saccharides, showcasing its utility in complex carbohydrate synthesis (Ellervik & Magnusson, 1993).
Stereoselective Synthesis
This compound is also involved in stereoselective synthesis. One example is its role in the stereoselective synthesis of sulfone-substituted cyclopropanes, which is crucial for producing specific isomers of chemical compounds (Yamazaki et al., 1999).
Involvement in Esterifications
It has been employed in esterification processes. Research showed that 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, derived from this compound, effectively forms 2-trimethylsilylethyl esters without needing external catalysts or promoters (Lin et al., 2020).
Synthesis of Pyrazole Derivatives
The compound is utilized in synthesizing pyrazole derivatives. A study involved synthesizing ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, and analyzed its structure and properties (Zhao & Wang, 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-methyl-3-trimethylsilylcycloprop-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-6-12-10(11)8-7(2)9(8)13(3,4)5/h8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMQGQGKNVNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=C1[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)
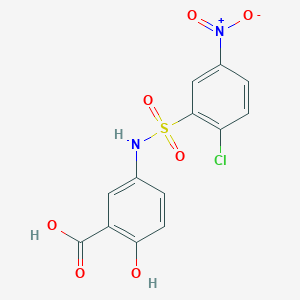
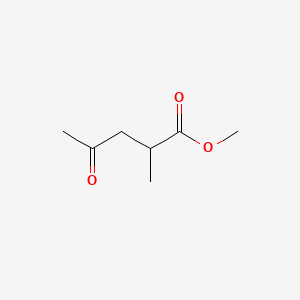
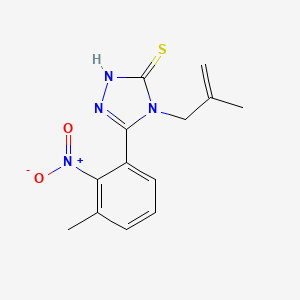
![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)
![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)


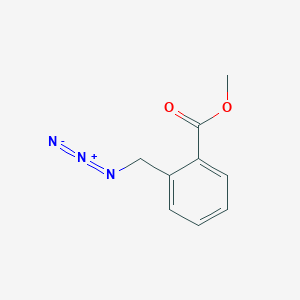


![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
